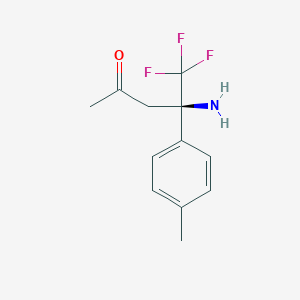
(4R)-4-amino-5,5,5-trifluoro-4-(4-methylphenyl)pentan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R)-4-amino-5,5,5-trifluoro-4-(4-methylphenyl)pentan-2-one is a synthetic organic compound characterized by the presence of an amino group, a trifluoromethyl group, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-amino-5,5,5-trifluoro-4-(4-methylphenyl)pentan-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a substituted benzene derivative.
Fluorination: Introduction of the trifluoromethyl group is achieved through fluorination reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate.
Amination: The amino group is introduced via nucleophilic substitution reactions, often using ammonia or amines under controlled conditions.
Ketone Formation: The final step involves the formation of the ketone group through oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4R)-4-amino-5,5,5-trifluoro-4-(4-methylphenyl)pentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as halogens, acids, or bases facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols.
Scientific Research Applications
(4R)-4-amino-5,5,5-trifluoro-4-(4-methylphenyl)pentan-2-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate or active ingredient due to its unique structural features.
Materials Science: The compound’s trifluoromethyl group imparts desirable properties, such as increased stability and hydrophobicity, making it useful in the development of advanced materials.
Biological Studies: Researchers explore its interactions with biological systems to understand its potential therapeutic effects and mechanisms of action.
Mechanism of Action
The mechanism by which (4R)-4-amino-5,5,5-trifluoro-4-(4-methylphenyl)pentan-2-one exerts its effects involves interactions with molecular targets and pathways. The amino group may participate in hydrogen bonding and electrostatic interactions, while the trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(4R)-4-amino-5,5,5-trifluoro-4-phenylpentan-2-one: Lacks the methyl group on the phenyl ring.
(4R)-4-amino-4-(4-methylphenyl)pentan-2-one: Lacks the trifluoromethyl group.
(4R)-4-amino-5,5,5-trifluoro-4-(4-chlorophenyl)pentan-2-one: Contains a chlorine atom instead of a methyl group on the phenyl ring.
Uniqueness
The presence of both the trifluoromethyl and methylphenyl groups in (4R)-4-amino-5,5,5-trifluoro-4-(4-methylphenyl)pentan-2-one imparts unique chemical and physical properties. These features can enhance its stability, lipophilicity, and potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C12H14F3NO |
|---|---|
Molecular Weight |
245.24 g/mol |
IUPAC Name |
(4R)-4-amino-5,5,5-trifluoro-4-(4-methylphenyl)pentan-2-one |
InChI |
InChI=1S/C12H14F3NO/c1-8-3-5-10(6-4-8)11(16,7-9(2)17)12(13,14)15/h3-6H,7,16H2,1-2H3/t11-/m1/s1 |
InChI Key |
ZJRRIOCICOIXGX-LLVKDONJSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@](CC(=O)C)(C(F)(F)F)N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CC(=O)C)(C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


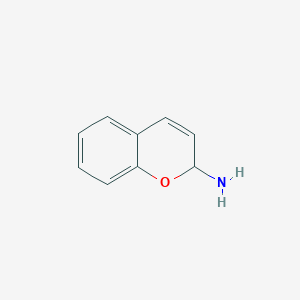
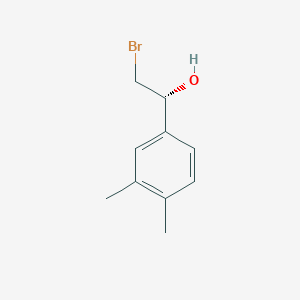
![5-[Methyl(2-methyloxolan-3-YL)amino]furan-2-carbaldehyde](/img/structure/B13169453.png)

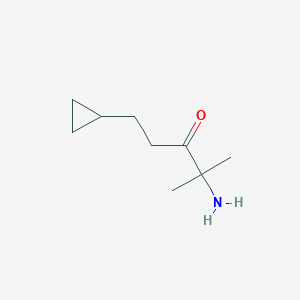
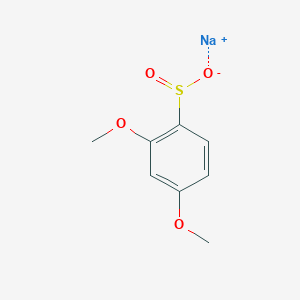
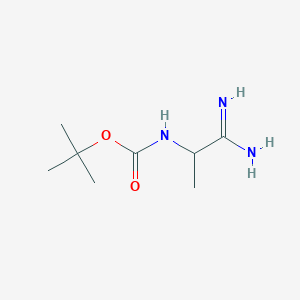

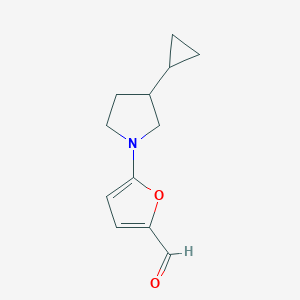



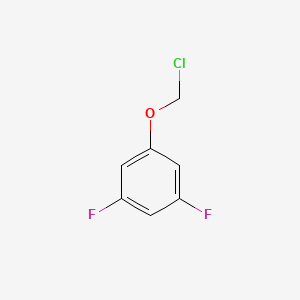
![Ethyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate](/img/structure/B13169526.png)
